![molecular formula C10H15BO4 B1469163 {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid CAS No. 1350317-80-4](/img/structure/B1469163.png)
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid
Overview
Description
3-[(1-Methoxypropan-2-yl)oxy]phenyl boronic acid, also known as phenylboronic acid , is a boronic acid compound. Its chemical formula is C₆H₈BO₃ . The molecule consists of a phenyl group (C₆H₅) attached to boron (B), with two hydroxyl groups (OH) also linked to the boron atom . Phenylboronic acid is commonly used in organic synthesis due to its versatility and reactivity.
Synthesis Analysis
Phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide (prepared from bromobenzene and magnesium) with trimethyl borate. The resulting boronic acid can then be hydrolyzed to yield phenylboronic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid consists of a six-membered phenyl ring attached to a boron atom. The boron atom is also bonded to two hydroxyl groups. The overall structure is planar, with the boron atom in a trigonal planar geometry .
Chemical Reactions Analysis
- Protodeboronation : While deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) remains an area of active research .
Physical And Chemical Properties Analysis
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound is utilized in the Suzuki–Miyaura (SM) cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in organic chemistry . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool for synthesizing complex molecules.
Sensing Applications
Boronic acids, including this derivative, are known for their ability to form complexes with diols and Lewis bases such as fluoride or cyanide ions. This property is exploited in the development of sensors for detecting these entities .
Biological Labelling
The interaction of boronic acids with diols is also beneficial in biological labelling. This compound can be used to label biomolecules that contain diol groups, aiding in the visualization and tracking of these molecules within biological systems .
Protein Manipulation and Modification
The compound’s reactivity with diols allows for the manipulation and modification of proteins. It can be used to introduce boronic acid moieties into proteins, which can then be used for various biochemical applications .
Separation Technologies
In separation science, this boronic acid derivative can be employed as an affinity ligand for the separation of diol-containing compounds, such as sugars and glycoproteins, from complex mixtures .
Development of Therapeutics
The unique reactivity of boronic acids with sugars has therapeutic applications. For instance, they can be used in the design of molecules that selectively bind to glycoproteins on the surface of cancer cells, potentially leading to targeted cancer therapies .
Electrophoresis of Glycated Molecules
This compound can be used in electrophoresis to separate glycated molecules, which are biomarkers for diseases like diabetes. The boronic acid interacts with the cis-diols of the glycated residues, facilitating their separation .
Controlled Release Systems
In pharmaceutical applications, boronic acid derivatives can be incorporated into polymers that respond to glucose levels. These polymers can be used to create insulin delivery systems that release insulin in response to high blood sugar levels .
Mechanism of Action
properties
IUPAC Name |
[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIQZJIZKQIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



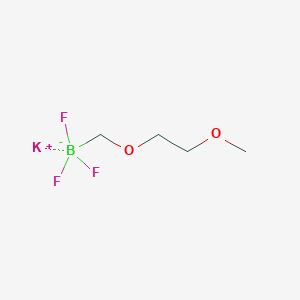
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
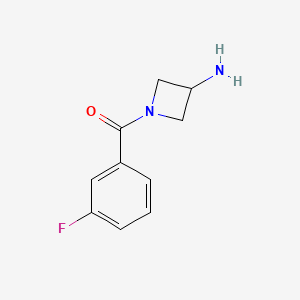
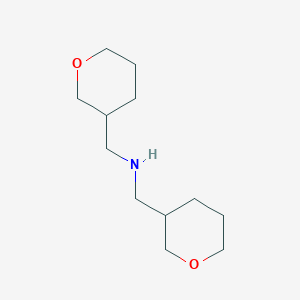

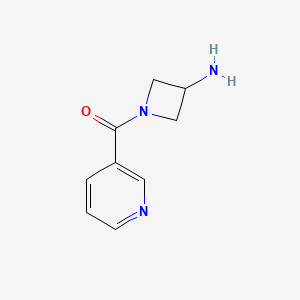

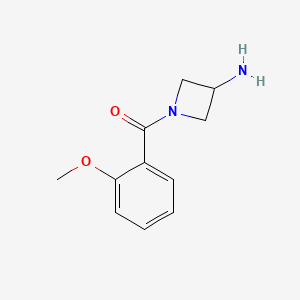

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
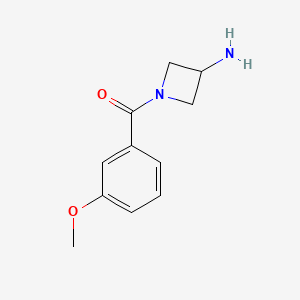
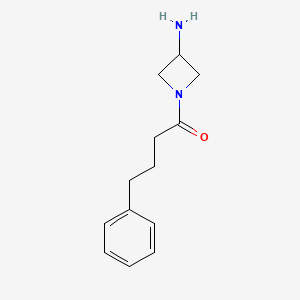
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)